4-Methoxy-1-phenyl-2-naphthamide
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Overview
Description
4-Methoxy-1-phenyl-2-naphthamide is an organic compound with the molecular formula C18H15NO2 It is a derivative of naphthamide, characterized by the presence of a methoxy group at the 4-position and a phenyl group at the 1-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenyl-2-naphthamide typically involves the reaction of 4-methoxy-1-naphthoyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-phenyl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1-phenyl-2-naphthamide.
Reduction: 4-Methoxy-1-phenyl-2-naphthylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-1-phenyl-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 4-Methoxy-1-phenyl-2-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the breakdown of neurotransmitters in the brain. This inhibition is achieved through reversible and competitive binding to the active site of the enzyme, thereby preventing the degradation of neurotransmitters and potentially alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-phenylnaphthalene-2-carboxamide
- 4-Methoxy-1-phenyl-2-naphthoyl chloride
- 4-Methoxy-1-phenyl-2-naphthonitrile
Uniqueness
4-Methoxy-1-phenyl-2-naphthamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as an enzyme inhibitor and greater stability under various reaction conditions .
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-methoxy-1-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,19,20) |
InChI Key |
DSCIMYNIYVEACW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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